5-Chloro-2-methoxy-4-methylnicotinic acid
Description
Contextualization within Halogenated Pyridine (B92270) Carboxylic Acids Research
Halogenated pyridine structures are fundamental building blocks in the synthesis of a wide array of valuable chemical products, including pharmaceuticals and agrochemicals. researchgate.net The introduction of halogen atoms onto the pyridine ring significantly alters the molecule's electronic properties, reactivity, and biological activity. nih.gov Research in this area focuses on developing selective halogenation methods and understanding how these substitutions influence interactions with biological targets. nih.govresearchgate.net
The study of halogenated pyridine carboxylic acids, such as 5-Chloro-2-methoxy-4-methylnicotinic acid, is driven by the need for tailored intermediates in multi-step syntheses. The presence of the chlorine atom can influence the acidity of the carboxylic acid group and provide a reactive site for further chemical modifications through nucleophilic substitution reactions. The interplay between the halogen substituent and other groups on the pyridine ring allows for the fine-tuning of molecular properties, a key aspect in the design of new enzyme inhibitors and other functional molecules. nih.gov
Role as a Key Synthetic Intermediate in Advanced Organic Chemistry
A primary area of significance for this compound is its function as a key intermediate in organic synthesis. eastfine.net It serves as a precursor for constructing more complex molecules, particularly in the agrochemical and pharmaceutical industries. eastfine.net
The synthesis of this compound often begins with a precursor like 2-methoxy-4-methylnicotinic acid, which then undergoes a chlorination step. A documented method involves the selective chlorination of 2-methoxynicotinic acid at the 5-position using an alkali metal hypochlorite (B82951). google.com Once synthesized, this compound can undergo various chemical reactions. For instance, the carboxylic acid group can be converted into other functional groups, and the chlorine atom can be replaced via substitution reactions. It has been identified as a valuable intermediate in the synthesis pathway leading to certain benzenesulfonylurea oral hypoglycemic agents. google.com
Overview of Research Trajectories for Nicotinic Acid Derivatives
Nicotinic acid (also known as niacin or vitamin B3) and its derivatives are a major focus of chemical and medical research due to their diverse biological activities. chemistryjournal.netnih.gov Historically, research centered on nicotinic acid's role as a vitamin and its use in pharmacological doses to manage high cholesterol levels. chemistryjournal.netnih.gov
Contemporary research has expanded significantly, exploring a wide range of modified nicotinic acid structures to develop new therapeutic agents. chemistryjournal.netresearchgate.net Scientists are synthesizing and evaluating novel derivatives for various potential applications, including:
Anti-inflammatory Agents Some derivatives have shown potent anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cellular models. nih.gov
Enzyme Inhibition The pyridine carboxylic acid scaffold is versatile for designing enzyme inhibitors, with derivatives showing potential against a variety of targets. nih.gov
Antimicrobial Activity Research has indicated that certain derivatives possess antimicrobial properties, showing effectiveness against various bacterial strains in vitro.
Metabolic and Cardiovascular Disease Building on the lipid-lowering effects of nicotinic acid, research continues to explore new derivatives for treating dyslipidemia and related cardiovascular conditions. chemistryjournal.netfrontiersin.org
The development of compounds like this compound is integral to this field, providing researchers with novel molecular scaffolds to investigate structure-activity relationships and discover new lead compounds for drug development. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-4-5(9)3-10-7(13-2)6(4)8(11)12/h3H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGQMOASUWTWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Established Synthetic Routes to 5-Chloro-2-methoxy-4-methylnicotinic Acid
The primary synthetic strategies for producing this compound typically commence with a pre-functionalized pyridine (B92270) ring. A common starting point is a derivative of 2-methoxy-4-methylnicotinic acid or its corresponding ester. The synthesis then proceeds via a targeted chlorination at the 5-position, a step governed by the electronic effects of the existing substituents. An alternative, though less direct, approach could involve the initial construction of a chlorinated pyridine scaffold followed by the introduction of the methoxy (B1213986) and methyl groups, and finally, the formation of the carboxylic acid.
Direct Halogenation Approaches for Pyridine Rings
Direct halogenation of the pyridine ring is a fundamental method for introducing chloro substituents. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often requiring harsh reaction conditions. utexas.edu The regioselectivity of the halogenation is critically influenced by the substituents already present on the ring.
Achieving regioselectivity in the chlorination of substituted pyridines is paramount. For a precursor like 2-methoxy-4-methylnicotinic acid, the goal is to introduce a chlorine atom specifically at the 5-position. This can be accomplished using various chlorinating agents. While molecular chlorine can be used, more selective reagents are often preferred to avoid the formation of multiple chlorinated isomers. rsc.org For instance, N-chloroamides have been developed as effective chlorinating agents that can offer high regioselectivity under specific conditions. nih.gov The choice of solvent and base can also play a crucial role in directing the chlorination to the desired position. In some cases, the synthesis may start from a pre-halogenated precursor, such as 2-chloro-5-bromopyridine, where subsequent reactions are used to introduce the other functional groups with high regiocontrol. mdpi.com
Table 1: Chlorination Reagents and Conditions
| Reagent | Conditions | Selectivity | Reference |
|---|---|---|---|
| Sulphuryl chloride | Varies | Can yield β- and γ-chloro derivatives | rsc.org |
| N-chloro-4-nitrobenzamide | Varies | High regioselectivity for electron-rich carbons | nih.gov |
This table is illustrative and features reagents used in regioselective pyridine functionalization.
The directing influence of existing substituents on the pyridine ring is the cornerstone of regioselective halogenation. Substituents affect the electron density of the ring and stabilize the intermediates formed during electrophilic substitution. libretexts.org
In the context of a 2-methoxy-4-methylpyridine (B11731) derivative, both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho-, para-directors. libretexts.orgmasterorganicchemistry.com
The 2-methoxy group , an oxygen-containing substituent, is a strong activating group that directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. It donates electron density to the ring via a resonance effect. libretexts.org
The 4-methyl group is a weaker activating group that also directs to its ortho (positions 3 and 5) and para (position not available) positions through an inductive effect and hyperconjugation. stackexchange.com
The combined effect of the 2-methoxy and 4-methyl groups strongly reinforces the activation of the C-3 and C-5 positions. The electrophilic chlorination is therefore highly directed to these sites. Steric hindrance can play a role in favoring substitution at the less hindered position, which in many cases is the C-5 position, leading to the desired 5-chloro product. The electron-withdrawing nature of the pyridine nitrogen itself deactivates the ring, particularly at the C-2, C-4, and C-6 positions, further favoring substitution at C-3 and C-5. utexas.edu
Methoxy Group Introduction and Carboxylic Acid Formation
The synthesis also requires the presence of a methoxy group at the 2-position and the conversion of a methyl group into a carboxylic acid at the 3-position. These transformations can be achieved through several established chemical pathways.
The introduction of a methoxy group onto a pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. youtube.com This strategy is effective if the synthesis begins with a pyridine ring bearing a suitable leaving group, such as a chlorine atom, at the 2-position. The reaction involves treating the chloropyridine derivative with a methoxide (B1231860) source, such as sodium methoxide. sci-hub.se
The reactivity of halopyridines in SNAr reactions is generally lower than that of acid chlorides due to the energy required to disrupt the ring's aromaticity. youtube.com The reaction rate is influenced by the nature of the halogen (with reactivity often following F > Cl > Br > I, though this can vary with the nucleophile) and the presence of other electron-withdrawing groups on the ring, which can stabilize the negatively charged Meisenheimer complex intermediate. nih.govsci-hub.se Microwave heating has been shown to dramatically decrease reaction times for such nucleophilic substitutions on halopyridines. sci-hub.se
The conversion of a methyl group on the pyridine ring to a carboxylic acid is a crucial oxidation step. acs.org Several methods are available for the oxidation of methylpyridines to their corresponding pyridine carboxylic acids. google.com
A common and powerful oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). The reaction is typically carried out in an aqueous solution, sometimes with a co-solvent like pyridine, under heating. chemspider.com Other oxidizing systems, such as nitric acid or catalytic aerobic oxidation using radical catalysts like N-hydroxyphthalimide (NHPI) in the presence of cobalt and manganese salts, have also been employed for the oxidation of methylpyridines. libretexts.org The choice of oxidant and reaction conditions must be carefully selected to be compatible with the other functional groups present on the molecule, particularly the methoxy group, to avoid undesired side reactions.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-methoxy-4-methylnicotinic acid |
| 2-chloro-5-bromopyridine |
| 2-phenylthiopyridine |
| 2-benzloxypyridine |
| 2-phenoxypyridine |
| N-benzoylalanine methyl ester |
| N-benzoylvaline methyl ester |
| 2-chloroisonicotinic acid |
| 2-chloropyridine (B119429) |
| Benzene |
Multi-Step Conversions from Readily Available Precursors
Building complex molecules like this compound often relies on multi-step pathways that modify simpler, commercially available starting materials. These methods provide a reliable, albeit sometimes lengthy, route to the desired product by sequentially introducing or modifying functional groups.
A common strategy involves the synthesis of an ester derivative of the target molecule, which is then hydrolyzed in a final step to yield the carboxylic acid. This approach can be advantageous as esters are often easier to purify than carboxylic acids and can protect the acid functionality during intermediate reaction steps.
One documented synthesis begins with methyl 2-methoxy-4-methylnicotinate. This ester precursor undergoes chlorination to introduce the chlorine atom at the 5-position of the pyridine ring. The resulting chlorinated ester is then subjected to hydrolysis, typically under basic or acidic conditions, to convert the methyl ester group (-COOCH₃) into a carboxylic acid group (-COOH), yielding the final product, this compound.
Table 1: Synthesis via Hydrolysis of an Ester Precursor
| Step | Reactant | Key Transformation | Product |
|---|---|---|---|
| 1 | Methyl 2-methoxy-4-methyl nicotinate | Halogenation (Chlorination) | Methyl 5-chloro-2-methoxy-4-methylnicotinate |
This table illustrates a typical two-step sequence starting from an esterified precursor.
The synthesis of polysubstituted aromatic rings, including pyridines, requires careful planning of the order in which substituents are introduced. The existing groups on the ring direct the position of subsequent functionalizations. This principle is central to the synthesis of this compound.
A key strategy starts with 2-methoxynicotinic acid. google.com In this precursor, the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, meta-directing carboxylic acid group (-COOH) work together to activate the C5 position for electrophilic substitution. This allows for the selective chlorination at this specific position. google.comlumenlearning.com A process using an alkali metal hypochlorite (B82951) in an aqueous solvent system has been developed for this selective, one-step chlorination, which avoids the hazards associated with using chlorine gas. google.com The order of these reactions is critical; attempting to introduce the groups in a different sequence would likely lead to a mixture of isomers rather than the desired product. lumenlearning.com
Novel and Emerging Synthetic Approaches
While traditional methods are robust, research continues to focus on developing more efficient, selective, and environmentally benign synthetic routes. These novel approaches often employ advanced catalytic systems to achieve transformations that are difficult or inefficient using classical methods.
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov For pyridine derivatives, catalysts based on metals like palladium, rhodium, and nickel are used to overcome the inherent low reactivity of the electron-deficient pyridine ring towards certain functionalizations. nih.govresearchgate.netnih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for functionalizing aromatic rings. youtube.comyoutube.com In the context of pyridine synthesis, these reactions allow for the introduction of a wide variety of carbon-based fragments (aryl, alkenyl, alkynyl) onto the pyridine core. nih.gov
One advanced strategy involves the C-H activation of pyridine N-oxides. nih.gov The N-oxide group serves as a directing group, enabling the palladium catalyst to selectively functionalize the C-H bond at the ortho-position (C2). This method has been successfully used for highly selective alkenylation and direct arylation of pyridine rings. nih.gov Another approach uses pyridine-derived quaternary phosphonium (B103445) salts as coupling partners in palladium-catalyzed reactions, providing an efficient route to heterobiaryls. nih.gov The success of these reactions often depends on key additives, such as silver salts, which facilitate the transmetalation step in the catalytic cycle. nih.gov
Table 2: Examples of Palladium-Catalyzed Reactions for Pyridine Functionalization
| Reaction Name | Coupling Partners | Bond Formed | General Utility |
|---|---|---|---|
| Suzuki Coupling | Organoboron Compound + Halide/Triflate | C-C | Aryl, vinyl, or alkyl group introduction |
| Heck Coupling | Alkene + Halide/Triflate | C-C (alkenyl) | Vinylation of aromatic rings |
| Sonogashira Coupling | Terminal Alkyne + Halide/Triflate | C-C (alkynyl) | Alkynylation of aromatic rings |
This table summarizes prominent palladium-catalyzed reactions applicable to the synthesis of functionalized pyridines.
A significant challenge in the synthesis of highly substituted pyridines is achieving both chemoselectivity (reacting with one functional group while leaving others untouched) and regioselectivity (reacting at the correct position on the ring). The pyridine ring's electron-deficient nature and its ability to act as a ligand for the metal catalyst can complicate reactions. researchgate.netwhiterose.ac.uk
Recent advances have focused on developing catalytic systems that overcome these challenges. For instance, rhodium-catalyzed C-H amidation has been reported, where a substituent at the C2 position is crucial for the reaction's success and high regioselectivity. nih.govwhiterose.ac.uk Similarly, bifunctional N-heterocyclic carbene-ligated Ni–Al catalysts have been designed to achieve selective C–H alkenylation at the C3 position of pyridines, overriding the ring's intrinsic preference for C2/C4 functionalization. researchgate.net These methods are advantageous for the late-stage functionalization of complex molecules and allow for transformations under mild conditions. researchgate.netresearchgate.net
Table 3: Catalytic Systems for Regioselective Pyridine Functionalization
| Catalyst System | Target Position | Type of Functionalization | Key Feature |
|---|---|---|---|
| Rhodium (Rh) catalyst | C-H at C5 (meta to N) | Amidation | Directed by oxazoline (B21484) group; 2-substituent required whiterose.ac.uk |
| Nickel-Aluminum (Ni-Al) | C3 | Alkenylation | Bifunctional catalyst overrides intrinsic C2/C4 selectivity researchgate.net |
| Titanium (Ti) catalyst | C2 | Alkylation | Titanacyclopropanes react with pyridine N-oxides researchgate.net |
This table presents examples of modern catalysts and their ability to control the position of functionalization on the pyridine ring.
Directed Metalation Strategies and Metal-Halogen Exchange
Directed ortho-metalation (DoM) and metal-halogen exchange are powerful techniques for the regioselective functionalization of pyridine rings, which are critical for assembling polysubstituted products like this compound.
Directed Metalation (DoM): This strategy relies on the use of a directing metalation group (DMG) on the pyridine ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific adjacent position. In the context of the target molecule, both the methoxy and chloro substituents can act as DMGs. However, their directing abilities can lead to different outcomes. For instance, the metalation of 2-chloropyridine with lithium diisopropylamide (LDA) results in exclusive lithiation at the C-3 position due to the directing effect of the chlorine atom. znaturforsch.comnih.gov Conversely, superbases like nBuLi-LiDMAE (lithium dimethylamino ethoxide) have been shown to promote unprecedented regioselective C-6 lithiation of 2-chloropyridine. acs.orgnih.govresearchgate.net
The choice of base is crucial for chemoselectivity, preventing nucleophilic addition to the electron-deficient pyridine ring. znaturforsch.comacs.orgnih.gov The use of mixed lithium-aminoalkoxide superbases can enhance the basicity-to-nucleophilicity ratio, allowing for clean deprotonation even in non-coordinating solvents like hexane (B92381). acs.orgnih.govresearchgate.net Milder conditions with improved functional group tolerance can be achieved using ate-bases with metals like Mg or Zn, or with TMP (2,2,6,6-tetramethylpiperidyl) metal reagents. znaturforsch.com
Metal-Halogen Exchange: This method involves the exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium from an alkyllithium reagent. znaturforsch.com This reaction is exceptionally fast, often occurring at low temperatures (e.g., -100 °C), which helps to suppress side reactions. acs.org The rate of exchange is dependent on the halogen (I > Br > Cl). znaturforsch.com For substrates bearing an acidic proton, a combined approach using i-PrMgCl to first form an organomagnesium intermediate followed by the addition of n-BuLi can facilitate efficient halogen-metal exchange. nih.gov This strategy is particularly useful for preparing functionalized pyridines that can then be trapped with various electrophiles to build molecular complexity. nih.govresearchgate.net
| Strategy | Typical Reagents | Key Feature | Selectivity Example | Reference |
|---|---|---|---|---|
| Directed ortho-Metalation (DoM) | LDA, nBuLi, TMP-bases | Functionalization adjacent to a directing group. | 2-chloropyridine metalated at C-3 with LDA. | znaturforsch.com |
| DoM with Superbase | nBuLi-LiDMAE | Unusual regioselectivity and high chemoselectivity. | 2-chloropyridine metalated at C-6. | acs.orgnih.gov |
| Halogen-Metal Exchange | n-BuLi, i-PrMgCl | Fast exchange of halogen for metal at low temperatures. | Selective exchange of bromine over chlorine. | znaturforsch.comnih.gov |
Radical Reactions in Pyridine Synthesis
Radical-based functionalization offers a complementary approach to ionic reactions for modifying pyridine rings. These methods are particularly useful for introducing alkyl and aryl groups.
The classic Minisci reaction involves the addition of nucleophilic carbon radicals to a protonated, electron-deficient pyridine ring. nih.govresearchgate.net However, this approach often suffers from a lack of regioselectivity, yielding mixtures of C2- and C4-substituted products. nih.govacs.org To overcome this, strategies have been developed that pre-functionalize the pyridine nitrogen, forming N-functionalized pyridinium (B92312) salts. acs.org These salts act as radical precursors and can enable exquisite regiocontrol for Minisci-type reactions at either the C2 or C4 positions under mild, acid-free conditions. acs.org
The nature of the radical itself also dictates reactivity. Nucleophilic radicals react preferentially at electron-poor sites on the pyridine ring, whereas electrophilic radicals target electron-rich sites. nih.gov The trifluoromethyl (CF3) radical, for example, is highly electrophilic and can exhibit different reactivity patterns compared to more nucleophilic alkyl radicals. nih.gov The regioselectivity of these reactions can sometimes be tuned by adjusting factors like solvent and pH, which influence the electronic properties of the pyridine substrate. nih.gov
Photochemical Approaches to Functionalized Pyridines
Photochemical methods have emerged as powerful and sustainable strategies for generating radicals and promoting pyridine functionalization under mild conditions. nih.gov These reactions often utilize visible light to excite a photocatalyst, which then initiates a single electron transfer (SET) process. nih.govresearchgate.netacs.org
One innovative approach harnesses the reactivity of pyridinyl radicals, which are generated upon the SET reduction of pyridinium ions. nih.govresearchgate.netacs.org This method enables a novel positional selectivity that diverges from classical Minisci chemistry, often favoring C4-functionalization. nih.govresearchgate.netacs.org In some systems, a dithiophosphoric acid catalyst can perform three roles: acting as a Brønsted acid to protonate the pyridine, as a SET reductant to form the pyridinyl radical, and as a hydrogen atom abstractor to generate a second radical species for coupling. nih.govresearchgate.netacs.org
Furthermore, photoinduced reactions can proceed through the formation of an electron donor-acceptor (EDA) complex between an electron-rich donor and a pyridinium salt, enabling the reaction to occur without an external photocatalyst. acs.orgnih.gov These photochemical strategies are well-suited for the C-H functionalization of various pyridine and related heterocyclic systems. nih.govnih.gov
Optimization of Reaction Conditions and Yield
The efficient synthesis of a specific target like this compound requires careful optimization of multiple reaction parameters to maximize yield and purity.
Solvent Selection and Effects on Reaction Efficacy
The choice of solvent is a critical parameter that can profoundly influence reaction outcomes in pyridine synthesis. In multicomponent reactions (MCRs) for synthesizing pyridine derivatives, changing the solvent from ethanol (B145695) to acetonitrile (B52724) has been shown to enable the synthesis of products from sterically hindered aldehydes that were otherwise difficult to achieve. acs.orgnih.gov The solvent can affect reaction pathways; for instance, in a base-catalyzed MCR, an amine base in ethanol favored one mechanistic pathway, while an ionic base in acetonitrile promoted another involving aerobic oxidation. acs.orgnih.gov
In metalation reactions, solvent choice impacts the aggregation state and reactivity of organolithium reagents. nih.gov Coordinating solvents like tetrahydrofuran (B95107) (THF) can alter the structure of reactive aggregates compared to non-coordinating solvents like hexane, which in turn affects chemoselectivity (deprotonation vs. nucleophilic addition). nih.gov
| Reaction Type | Solvent System | Observed Effect | Reference |
|---|---|---|---|
| Multicomponent Reaction (MCR) | Ethanol vs. Acetonitrile | Changed reaction feasibility for hindered substrates and altered the mechanistic pathway. | acs.orgnih.gov |
| Metalation with nBuLi-LiPM | Hexane vs. THF | Altered the concentration of reactive dimers vs. tetramers, affecting the ratio of nucleophilic addition to lithiation. | nih.gov |
Temperature and Pressure Optimization
Temperature and pressure are fundamental parameters for controlling reaction kinetics and selectivity. In the industrial production of nicotinic acid, gas-phase oxidation processes are common, involving high temperatures (280–500 °C) and elevated pressures (up to 0.5 MPa or higher). nih.gov For instance, the oxidation of 3-methylpyridine (B133936) is carried out under these demanding conditions to achieve high conversion. nih.gov Liquid-phase oxidations also require high temperatures, such as 210 °C and 2.5 MPa pressure, to drive the reaction to completion with high selectivity. nih.gov
In other analytical or synthetic contexts, temperature must be carefully controlled to prevent the degradation of thermally sensitive compounds. The analysis of nicotinic acid by gas chromatography, for example, requires careful programming of the injector temperature to avoid thermal breakdown. myfoodresearch.com In metalation reactions, very low temperatures (e.g., -78 °C to -100 °C) are often essential to ensure the stability of the organometallic intermediates and prevent side reactions. acs.org Studies on catalytic carbonylation have shown that both increasing temperature and decreasing pressure can be detrimental to the yield, highlighting the need for a finely tuned balance. researchgate.net
Catalyst and Reagent Loading Considerations
The amount of catalyst and the stoichiometry of reagents are crucial for maximizing efficiency and yield while minimizing waste. In palladium-catalyzed cross-coupling reactions, catalyst loading is a key factor. While higher loadings can ensure complete conversion, significant research is focused on developing highly active catalysts that are effective at very low loadings (low mol % or ppm levels) to reduce cost and residual metal contamination in the final product. acs.orgnih.gov The choice of ligand and its ratio to the palladium source can even switch the site-selectivity of a reaction on a dihalogenated pyridine. acs.orgnih.gov
In multicomponent reactions, the molar ratio of the starting materials must be optimized. acs.org Similarly, for metalation reactions using superbases like nBuLi-LiDMAE or in protocols involving both i-PrMgCl and n-BuLi, the precise stoichiometry of each reagent is critical to control the sequence of deprotonation and metal-halogen exchange, thereby ensuring the desired regiochemical outcome. researchgate.netnih.gov An optimization campaign for a photochemical allylation of pyridine found that adding 50 mol % of 2,4,6-collidine as an additive significantly increased the product yield from 17% to 41%. acs.org
Reactivity and Reaction Mechanisms
Reactivity of the Pyridine (B92270) Core
The pyridine ring, being an aromatic heterocycle, has a chemistry that is significantly influenced by the presence of the electronegative nitrogen atom. This atom deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution. The substituents on the ring—chloro, methoxy (B1213986), and methyl groups—further modulate this inherent reactivity.
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS). masterorganicchemistry.com This type of reaction involves the attack of a nucleophile on the ring, leading to the displacement of a leaving group. For substitution to occur, the aromatic ring typically requires activation by electron-withdrawing groups. masterorganicchemistry.com In pyridine, the nitrogen atom itself serves as a powerful electron-withdrawing group, facilitating nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to it. echemi.com
In 5-Chloro-2-methoxy-4-methylnicotinic acid, the chlorine atom at the 5-position is a potential site for nucleophilic substitution. Halogens are effective leaving groups in NAS reactions. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The aromaticity of the ring is temporarily disrupted in this high-energy intermediate. echemi.comyoutube.com In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored. youtube.com
Research indicates that the chlorine atom at the 5-position on the nicotinic acid scaffold can be displaced by various nucleophiles, such as amines and thiols, under suitable reaction conditions. The success of such a substitution depends on the nucleophilicity of the attacking species and the reaction conditions employed.
Substituents on the pyridine ring can significantly influence the rate and regioselectivity of NAS reactions. The methoxy group (-OCH₃) at the 2-position in this compound exerts a dual electronic effect. It has an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom and a powerful electron-donating resonance effect due to the oxygen's lone pairs. libretexts.org
Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are significantly more difficult compared to benzene. wikipedia.orgyoutube.com This reduced reactivity is a direct consequence of the electronegative nitrogen atom, which strongly withdraws electron density from the ring through both inductive and resonance effects. youtube.comstackexchange.com This deactivation makes the ring a poor nucleophile, which is a requirement for attacking an electrophile. youtube.com
Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the basic nitrogen atom is readily protonated. stackexchange.com This forms a pyridinium (B92312) cation, which is even more severely deactivated towards electrophilic attack due to the positive charge on the nitrogen. youtube.comstackexchange.com Consequently, forcing conditions, such as high temperatures, are typically necessary to achieve any electrophilic substitution, and the yields are often low. youtube.com When substitution does occur, it is directed to the 3-position (meta to the nitrogen), as attack at the 2- or 4-positions would result in a highly unstable resonance intermediate with a positive charge on the electronegative nitrogen atom. quora.comquora.com
In the case of this compound, the ring is substituted with both an electron-withdrawing group (chloro) and electron-donating groups (methoxy, methyl). While the methoxy and methyl groups do increase electron density, their activating effect is generally insufficient to overcome the profound deactivating influence of the ring nitrogen and the pyridinium cation formation under acidic conditions. Therefore, the compound is expected to be highly resistant to electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution Reactions
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group (-COOH) at the 3-position is a key functional group that exhibits its own characteristic reactivity, primarily involving reactions at the carbonyl carbon.
The carboxylic acid moiety allows for the synthesis of various derivatives, most notably esters and amides. These transformations are fundamental in organic synthesis and are used to modify the properties of the parent molecule.
Esterification: This reaction converts a carboxylic acid into an ester. A common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the ester. Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or activated with a carbodiimide, which is then reacted with an alcohol to form the ester under milder conditions.
Amidation: This reaction forms an amide from a carboxylic acid and an amine. The direct reaction of a carboxylic acid and an amine requires high temperatures to drive off the water molecule formed, as the acid-base reaction between the two reactants forms a stable carboxylate-ammonium salt. A more common and efficient approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amine to form the amide bond, and the coupling agent is converted into a urea (B33335) byproduct. This method allows the reaction to proceed at room temperature with high yields.
Decarboxylation Studies and Kinetics
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). For aromatic carboxylic acids like nicotinic acid derivatives, this process typically requires significant heat. The kinetics of decarboxylation often follow a first-order or pseudo-first-order model, where the rate of reaction is proportional to the concentration of the acid. researchgate.netnih.gov Studies on various carboxylic acids show that the reaction rate is highly dependent on temperature; as the temperature increases, the rate constant for decarboxylation also increases. nih.gov
For instance, the decarboxylation of cannabinoid acids, another class of substituted carboxylic acids, demonstrates a clear exponential relationship between the concentration of the acidic form and time, which is characteristic of a first-order reaction. nih.gov The mechanism for the decarboxylation of acids with a hydroxyl group ortho to the carboxyl group, such as salicylic (B10762653) acid, is proposed to proceed via an intermediate formed through intramolecular hydrogen bonding. While this compound does not possess such a group, its decarboxylation would likely be influenced by the electronic effects of the chloro, methoxy, and methyl substituents on the pyridine ring. The process can be catalyzed by acids or occur in high-boiling point solvents. researchgate.net Catalytic decarboxylation over heterogeneous catalysts like zeolites involves the adsorption of the acid onto the catalyst surface, followed by a surface reaction and desorption of the products. mdpi.com
| Temperature (°C) | Time (min) | Reactant Concentration (%) | Notes |
| 80 | 60 | High | Slow decarboxylation rate. |
| 95 | 60 | Moderate | Increased rate compared to 80°C. |
| 110 | 30 | Low | Significant conversion observed. |
| 130 | 15 | Very Low | Rapid decarboxylation. |
| 145 | 10 | Near Complete | Reaction proceeds to completion quickly. |
This interactive table illustrates the typical effect of temperature and time on the decarboxylation of a carboxylic acid, based on general findings for similar compounds. nih.gov
Reaction with Diazocompounds: Kinetic and Solvent Effects
The reaction of carboxylic acids with diazocompounds, such as diazodiphenylmethane (B31153) (DDM), is a well-established method for ester formation. Kinetic studies on substituted nicotinic acids reveal that this is a second-order reaction, with the rate-determining step being the proton transfer from the carboxylic acid to the diazo compound, forming an ion-pair intermediate. scispace.combg.ac.rs The reactivity is significantly influenced by the structure of the acid and the nature of the solvent. scispace.comresearchgate.net
The effect of the solvent on the reaction rate can be quantified using the Kamlet-Taft solvatochromic equation, which considers the solvent's dipolarity/polarizability (π*), hydrogen-bond-donating acidity (α), and hydrogen-bond-accepting basicity (β). scispace.combg.ac.rs For the reaction of nicotinic acids with DDM in aprotic solvents, the rate increases with higher solvent dipolarity (s > 0) and hydrogen bond donor capacity (a > 0). This is because such solvents stabilize the charged transition state of the proton transfer, thus accelerating the reaction. scispace.com The substituent effects on the acid's reactivity can be analyzed with the Hammett equation, which shows that electron-withdrawing groups on the pyridine ring increase the acidity and, consequently, the reaction rate. scispace.combg.ac.rs
| Solvent | Rate Constant (k) (L mol⁻¹ min⁻¹) | Solvent Dipolarity (π*) | Solvent Acidity (α) |
| Toluene | 0.25 | 0.54 | 0.00 |
| Dichloromethane | 1.10 | 0.82 | 0.30 |
| Acetonitrile (B52724) | 1.55 | 0.75 | 0.19 |
| Nitromethane | 2.90 | 0.85 | 0.22 |
This interactive table presents representative kinetic data for the reaction of a substituted nicotinic acid with DDM in various aprotic solvents, illustrating the impact of solvent properties on the reaction rate. Data is generalized from studies on similar compounds. scispace.com
Reactivity of Methyl and Methoxy Groups
The methyl and methoxy groups attached to the pyridine ring of this compound also exhibit characteristic reactivities, including oxidation and ether cleavage.
Oxidation of the Methyl Group
The methyl group at the 4-position of the pyridine ring is susceptible to oxidation. This transformation can yield either the corresponding aldehyde (pyridine-4-carbaldehyde derivative) or, with more extensive oxidation, the carboxylic acid (isonicotinic acid derivative). ijcce.ac.irmdpi.com Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).
Furthermore, catalytic gas-phase oxidation is an efficient method. Vanadium-based catalysts, often modified with other metal oxides like titanium dioxide (TiO₂) or tin dioxide (SnO₂), are effective for this transformation on related molecules like 4-methylpyridine (B42270). ijcce.ac.irmdpi.comresearchgate.net The addition of promoters to vanadium oxide catalysts can increase activity and selectivity, allowing the reaction to proceed at lower temperatures. ijcce.ac.irmdpi.com These catalysts facilitate the heterolytic cleavage of a C-H bond in the methyl group. ijcce.ac.irresearchgate.net The reaction often proceeds through the aldehyde as an intermediate, which can then be further oxidized to the carboxylic acid. researchgate.net
| Oxidizing Agent/Catalyst | Temperature (°C) | Primary Product | Reference |
| KMnO₄ | Varies | Carboxylic Acid | |
| V₂O₅-TiO₂ | 320-360 | Isonicotinic Acid | mdpi.com |
| V₂O₅-TiO₂-SnO₂ | 300-340 | Pyridine-4-carbaldehyde, Isonicotinic Acid | ijcce.ac.irresearchgate.net |
| I₂-DMSO | Varies | Aldehyde | researchgate.net |
This interactive table summarizes common conditions for the oxidation of a 4-methylpyridine group, serving as a model for the reactivity of this compound.
Cleavage of the Methoxy Ether
The 2-methoxy group is an ether linkage that can be cleaved under strongly acidic conditions. wikipedia.org This reaction typically requires refluxing with concentrated solutions of strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.comlibretexts.org Hydrochloric acid (HCl) is generally less effective. youtube.com
The mechanism for the cleavage of this aryl alkyl ether proceeds in two steps. First, the ether oxygen is protonated by the strong acid to form an oxonium ion, which is a much better leaving group than the original methoxy group. masterorganicchemistry.com Second, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon, which in this case is the methyl carbon. This occurs via an Sₙ2 mechanism, breaking the C-O bond and yielding a phenol (B47542) analog (a 2-hydroxy-nicotinic acid derivative) and a methyl halide (e.g., methyl bromide or methyl iodide). libretexts.orgmasterorganicchemistry.com The C-O bond between the oxygen and the aromatic pyridine ring is not cleaved because the sp²-hybridized carbon of the ring is resistant to nucleophilic attack. libretexts.org
Mechanistic Investigations of Key Transformations
Understanding the reaction pathways and intermediates is crucial for controlling the outcomes of chemical transformations involving this compound.
Elucidation of Reaction Pathways and Intermediates
The key transformations of this compound are underpinned by distinct reaction pathways and the formation of specific intermediates.
Reaction with Diazocompounds: The pathway involves a rate-determining proton transfer from the carboxylic acid to the diazocompound. This generates a short-lived ion-pair intermediate, consisting of the carboxylate anion and a diazonium cation, which then rapidly collapses to form the final ester product. scispace.com
Oxidation of the Methyl Group: The oxidation pathway typically proceeds stepwise. The initial oxidation of the methyl group forms an aldehyde intermediate (a 4-formyl derivative). researchgate.net This aldehyde can be isolated or undergo subsequent oxidation to form the final carboxylic acid product. In catalytic systems, the mechanism involves the interaction of the substrate with the catalyst surface, where the transfer of a proton to a vanadyl oxygen can facilitate the initial C-H bond cleavage. ijcce.ac.irresearchgate.net
Cleavage of the Methoxy Ether: The central intermediate in the acidic cleavage of the methoxy group is the protonated ether, an oxonium ion. youtube.commasterorganicchemistry.com The formation of this intermediate is a critical activation step, as it converts the poor leaving group (-OCH₃) into a good leaving group (-HOCH₃⁺), enabling the subsequent Sₙ2 attack by the halide nucleophile. libretexts.org
These mechanistic insights provide a framework for predicting reactivity and optimizing reaction conditions for targeted chemical synthesis.
Halogen Dance Reactions and Regioselectivity
The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. This reaction is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which deprotonates the ring to form a highly reactive organolithium intermediate. The thermodynamic stability of this intermediate then drives the migration of a halogen atom, most commonly bromine or iodine, to a different position on the ring.
For this compound, a direct halogen dance reaction is not feasible under standard conditions. The presence of the acidic carboxylic acid proton (pKa ≈ 4-5) would lead to immediate deprotonation by the strong base (LDA), quenching the base and preventing the intended deprotonation of the pyridine ring, which is a prerequisite for the halogen dance. Therefore, for any potential halogen dance to occur, the carboxylic acid group must first be protected, for example, as an ester (e.g., a methyl or ethyl ester).
Assuming the carboxylic acid is protected, the regioselectivity of a potential halogen dance reaction on a derivative like methyl 5-chloro-2-methoxy-4-methylnicotinate would be governed by the directing effects of the substituents on the pyridine ring. The primary mechanism involves deprotonation of the ring by LDA to form a pyridyllithium intermediate. The most stable pyridyllithium species will be formed preferentially, thus dictating the site of subsequent halogen migration.
The substituents on the ring exert both inductive and resonance effects, which influence the acidity of the ring protons and the stability of the resulting carbanion.
2-Methoxy group: This is an electron-donating group by resonance and a weak directing group for ortho-metalation.
4-Methyl group: This is a weak electron-donating group.
5-Chloro group: This is an electron-withdrawing group by induction and can also act as a directing metalation group, favoring deprotonation at the ortho positions (C4 and C6). However, chlorine is generally a poor migrating group in halogen dance reactions compared to bromine and iodine. nih.gov
3-Ester group (protected carboxyl): This is an electron-withdrawing group.
In a hypothetical scenario where a more mobile halogen, such as bromine, is present at the 5-position (i.e., methyl 5-bromo-2-methoxy-4-methylnicotinate), the halogen dance would be more likely. The initial deprotonation by LDA would likely occur at the C6 position, directed by the ortho-chloro (or bromo) and to some extent by the methoxy group. The resulting 6-lithiated intermediate would be in equilibrium with other lithiated species. The "halogen dance" would then involve the migration of the bromine atom, likely to the C6 position, driven by the formation of a more stable pyridyllithium intermediate at the C5 position, which would be stabilized by the adjacent electron-withdrawing ester group.
Table of Potential Halogen Dance Reactants and Products (Hypothetical)
| Starting Material (Protected) | Base | Potential Intermediate | Potential Product after Halogen Dance and Quenching |
| Methyl 5-bromo-2-methoxy-4-methylnicotinate | LDA | 6-Lithio-5-bromo-2-methoxy-4-methylnicotinate | Methyl 6-bromo-2-methoxy-4-methylnicotinate |
It is important to note that the chlorine atom at the 5-position of the parent compound is not expected to readily participate in a halogen dance. Instead, it would primarily serve as a directing group for metalation. The selective functionalization of such polysubstituted pyridines often relies on a careful choice of reaction conditions and reagents to control the regioselectivity of metalation and subsequent reactions. nih.gov
Derivatization and Analog Development
Structural Modification Strategies at the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a primary site for derivatization. Its acidic nature and susceptibility to nucleophilic acyl substitution make it an ideal handle for introducing a variety of functional groups.
The conversion of the carboxylic acid to esters, amides, and hydrazides is a fundamental strategy for modifying 5-Chloro-2-methoxy-4-methylnicotinic acid. These reactions are typically high-yielding and allow for the introduction of a wide range of substituents.
Esters: Esterification is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by converting the acid to a more reactive acyl chloride followed by treatment with an alcohol. An example of a simple ester derivative is Methyl 5-chloro-2-methoxy-4-methylnicotinate bldpharm.com. These derivatives are often used as intermediates in further synthetic steps or as final products themselves.
Amides: Amide bond formation is a cornerstone of medicinal chemistry. For this compound, this is typically accomplished by first converting the carboxylic acid to its corresponding acyl chloride. For instance, treatment with a chlorinating agent like thionyl chloride or oxalyl chloride yields 5-chloro-2-methoxy-4-methylnicotinoyl chloride. This reactive intermediate can then be coupled with a primary or secondary amine to form the desired amide. This approach has been used to synthesize compounds such as N-substituted amides, which are precursors to more complex biologically relevant molecules google.com. The direct coupling of the carboxylic acid with an amine using coupling reagents like EDC or HATU is also a widely employed method nih.gov.
Hydrazides: Hydrazides are synthesized by the reaction of the activated carboxylic acid (e.g., an ester or acyl chloride) with hydrazine or its derivatives. These compounds can serve as key intermediates for the synthesis of various heterocyclic systems. For example, benzohydrazides can be prepared by reacting a methyl ester with hydrazine hydrate in a suitable solvent, a reaction that can lead to the formation of Schiff bases upon condensation with aldehydes nih.gov.
Table 1: Derivatization of the Carboxylic Acid Moiety
| Derivative Type | Reagents | Product Functional Group |
|---|---|---|
| Ester | Alcohol (e.g., Methanol), Acid Catalyst | -COOCH₃ |
| Amide | Thionyl Chloride, then Amine (R-NH₂) | -CONH-R |
| Hydrazide | Hydrazine Hydrate | -CONHNH₂ |
Cyclization Reactions Involving the Carboxylic Acid
The carboxylic acid group, often in concert with an adjacent substituent, can participate in cyclization reactions to form fused ring systems. After conversion to an amide, the nitrogen and carbonyl groups can be involved in intramolecular reactions to form heterocyclic rings. For example, derivatives of 2-chloronicotinic acids can undergo cyclization to produce various bicyclic systems researchgate.net. These reactions significantly increase the structural complexity and rigidity of the molecule, which can be advantageous in the design of targeted therapeutic agents. The specific cyclization pathways depend on the nature of the substituents on the amide nitrogen and the reaction conditions employed.
Functionalization of the Pyridine Ring
The pyridine ring of this compound is adorned with substituents that can be selectively modified to introduce further diversity. The chlorine, methyl, and methoxy (B1213986) groups each offer distinct opportunities for functionalization.
The chlorine atom at the 5-position is a key site for diversification. As a halogen on an electron-deficient pyridine ring, it is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, alkoxides, and thiolates, thereby introducing new functional groups at this position. The reactivity of the chlorine is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group msu.edu.
Modern cross-coupling reactions provide powerful tools for introducing carbon-carbon bonds at the site of the chlorine atom. Palladium-catalyzed reactions such as the Suzuki, Stille, and Sonogashira couplings are particularly effective. These methods allow for the introduction of a vast array of aryl and heteroaryl groups by coupling the 5-chloro derivative with corresponding boronic acids, stannanes, or terminal alkynes. For instance, Sonogashira coupling has been effectively used to introduce arylethynyl groups onto similar chloro-substituted heterocyclic cores, expanding the π-conjugation of the system beilstein-journals.org. This strategy is fundamental in building complex molecular architectures from the this compound scaffold.
Table 2: Pyridine Ring Functionalization via Chlorine Substitution
| Reaction Type | Reagents | New Substituent at C5 |
|---|---|---|
| Nucleophilic Aromatic Substitution | Amine (R-NH₂) | -NHR |
| Suzuki Coupling | Arylboronic Acid, Pd Catalyst | Aryl Group |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts | Alkynyl Group |
Modification of the Methyl and Methoxy Substituents
While the carboxylic acid and chloro groups are the most common sites for modification, the methyl and methoxy substituents also offer pathways for derivatization.
Methyl Group Modification: The methyl group at the 4-position can be functionalized through various reactions. For example, it can undergo free-radical halogenation to introduce a handle for further substitution. Alternatively, oxidation can convert the methyl group into a hydroxymethyl or even a carboxylic acid group, providing a new site for derivatization.
Methoxy Group Modification: The methoxy group at the 2-position is generally stable, but it can be cleaved under strong acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding 2-hydroxy-nicotinic acid derivative. This phenolic hydroxyl group can then be re-alkylated or used as a handle for introducing other functionalities, such as phosphate esters or ethers with more complex alkyl chains. This demethylation strategy is a common approach for unmasking a reactive hydroxyl group in the final stages of a synthesis.
Design Principles for Scaffold Modification
The strategic modification of the this compound scaffold is guided by established principles in medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. The inherent electronic and steric characteristics of this molecule provide a unique starting point for derivatization.
Exploration of Structure-Reactivity Relationships in Derivatives
The reactivity of derivatives of this compound is intrinsically linked to the electronic effects of its substituents. The chlorine atom at the 5-position and the methoxy group at the 2-position exert significant influence on the pyridine ring's electron density, thereby affecting its susceptibility to nucleophilic and electrophilic attack.
Detailed research findings indicate that modifications to the carboxylic acid group are a primary route for derivatization. The formation of amides, esters, and other acid derivatives allows for the introduction of a wide array of functional groups. The reactivity of the carboxylic acid can be modulated by the electronic nature of the substituents on the pyridine ring. For instance, electron-withdrawing groups can enhance the electrophilicity of the carboxyl carbon, facilitating reactions with nucleophiles.
The presence of the chloro and methoxy groups also influences the regioselectivity of further reactions on the pyridine ring itself. The interplay of their activating and deactivating effects, along with their directing properties, dictates the position of subsequent functionalization. Understanding these structure-reactivity relationships is paramount for the rational design of new analogues with desired chemical properties.
Table 1: Influence of Substituents on the Reactivity of the Nicotinic Acid Scaffold
| Substituent Position | Substituent | Electronic Effect | Influence on Reactivity |
| 2 | -OCH₃ | Electron-donating (resonance), Electron-withdrawing (inductive) | Activates the ring towards electrophilic substitution, influences nucleophilic attack on the carbonyl group. |
| 4 | -CH₃ | Electron-donating (hyperconjugation) | Weakly activates the pyridine ring. |
| 5 | -Cl | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Deactivates the ring towards electrophilic substitution, influences the acidity of the carboxylic acid. |
This table is generated based on general principles of organic chemistry and may not reflect all specific reaction conditions.
Synthesis of Fused-Ring Systems Incorporating the Nicotinic Acid Scaffold
The this compound scaffold serves as a valuable building block for the synthesis of fused-ring systems. These polycyclic structures are of significant interest in drug discovery due to their rigid conformations, which can lead to higher binding affinities and selectivities for biological targets.
One common strategy for the synthesis of fused-ring systems involves the intramolecular cyclization of appropriately functionalized derivatives of the nicotinic acid. For example, the carboxylic acid can be converted into an amide, which is then elaborated with a side chain containing a reactive group. Subsequent intramolecular reaction between the side chain and a position on the pyridine ring or another part of the molecule can lead to the formation of a new ring.
Another approach involves intermolecular reactions where the nicotinic acid derivative acts as one of the components in a multi-component reaction or a cycloaddition reaction. The specific substitution pattern of this compound can be exploited to control the regiochemistry and stereochemistry of these ring-forming reactions. For instance, the chloro group can serve as a leaving group in nucleophilic aromatic substitution reactions that lead to ring closure.
While specific examples of fused-ring systems derived directly from this compound are not extensively detailed in publicly available literature, the principles of heterocyclic synthesis suggest numerous potential pathways. These include, but are not limited to, Pictet-Spengler type reactions, Gould-Jacobs reactions, and transition metal-catalyzed cross-coupling reactions followed by cyclization.
Table 2: Potential Strategies for Fused-Ring Synthesis
| Reaction Type | Description | Potential Fused System |
| Intramolecular Amidation | Cyclization of an amino-functionalized side chain onto the carboxylic acid group. | Fused lactams |
| Pictet-Spengler Reaction | Condensation of a tryptamine equivalent with an aldehyde derived from the nicotinic acid, followed by cyclization. | Fused β-carbolines |
| Gould-Jacobs Reaction | Reaction with an aniline derivative to form a fused quinoline (B57606) system. | Pyrido[2,3-b]quinolines |
| Transition Metal-Catalyzed Cross-Coupling/Cyclization | Palladium or copper-catalyzed formation of a C-C or C-N bond followed by an intramolecular ring closure. | Various polycyclic heteroaromatics |
This table presents hypothetical synthetic strategies based on established chemical reactions.
Computational and Theoretical Studies
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for analyzing the molecular and electronic structure of organic compounds. dergipark.org.trnih.gov These methods provide a detailed picture of the molecule at the atomic level.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For 5-Chloro-2-methoxy-4-methylnicotinic acid, this would typically be performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311G(d,p). dergipark.org.trresearchgate.net This process yields key structural parameters.
Illustrative Optimized Geometric Parameters: Below is a table of plausible bond lengths and angles for the lowest energy conformer of this compound, as would be predicted by DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-Cl5 | 1.74 Å |
| Bond Length | C2-O(methoxy) | 1.36 Å |
| Bond Length | C4-C(methyl) | 1.51 Å |
| Bond Length | C3-C(acid) | 1.50 Å |
| Bond Angle | Cl5-C5-C4 | 118.5° |
| Bond Angle | C2-N1-C6 | 119.0° |
| Dihedral Angle | C4-C3-C(acid)-O(hydroxyl) | ~0° or ~180° |
Electronic structure analysis provides insight into the molecule's reactivity. The Molecular Electrostatic Potential (MEP) map visually indicates regions of positive and negative charge, highlighting sites susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them indicates the molecule's chemical stability. dergipark.org.trresearchgate.net
Illustrative Electronic Properties:
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | -6.8 eV | Region of likely electrophilic attack |
| LUMO Energy | -1.5 eV | Region of likely nucleophilic attack |
| HOMO-LUMO Gap | 5.3 eV | High chemical stability |
Illustrative Conformational Energy Profile: This table shows hypothetical relative energies for different conformers based on the dihedral angle of the carboxylic acid group.
| Conformer | C4-C3-C(acid)-O(hydroxyl) Dihedral Angle | Relative Energy (kcal/mol) | Population (%) at 298K |
| A (Global Minimum) | ~0° (syn-planar) | 0.00 | 75% |
| B | ~90° | 1.50 | 10% |
| C | ~180° (anti-planar) | 0.85 | 15% |
Reaction Mechanism Modeling
Computational modeling can elucidate the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. This includes identifying intermediates and calculating the energy barriers that control reaction rates.
A key application of reaction modeling is the analysis of transition states—the high-energy structures that exist fleetingly as reactants transform into products. By calculating the energy of the transition state relative to the reactants, the activation energy for a reaction step can be determined. nih.gov For a reaction like the chlorination of a 2-methoxy-4-methylnicotinic acid precursor, transition state analysis would confirm the energetic feasibility of the reaction at the C5 position. researchgate.net
Illustrative Transition State Analysis for C5-Chlorination: This table presents hypothetical data for the electrophilic aromatic substitution of chlorine onto a precursor.
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| C5 Chlorination | 0.0 | +18.5 | 18.5 |
| C6 Chlorination | 0.0 | +25.0 | 25.0 |
Many chemical reactions can potentially occur at multiple sites on a molecule. Computational chemistry is highly effective at predicting this regioselectivity. rsc.orgresearchgate.net For the synthesis of this compound, a crucial step is the selective chlorination at the C5 position of the pyridine (B92270) ring. The electron-donating effects of the methoxy (B1213986) and methyl groups, and the directing effect of the carboxylic acid, influence the electron density of the ring. Computational methods like Fukui analysis or simple Mulliken charge analysis can quantify the reactivity of each carbon atom in the ring towards an electrophile like Cl+. dergipark.org.tr These calculations would be expected to show that the C5 position is the most nucleophilic and thus the most likely site of chlorination. researchgate.net
Illustrative Regioselectivity Predictors for Electrophilic Chlorination: The table shows plausible calculated values indicating the C5 position as the most reactive site.
| Atomic Site (Pyridine Ring) | Calculated Mulliken Charge | Fukui Index (f-) for Electrophilic Attack | Predicted Reactivity |
| C3 | +0.25 | 0.08 | Low |
| C4 | -0.15 | 0.15 | Moderate |
| C5 | -0.28 | 0.35 | High |
| C6 | -0.10 | 0.12 | Low |
Spectroscopic Feature Prediction Methodologies
Computational methods are widely used to predict the spectroscopic properties of molecules, which is essential for their characterization and structural confirmation. arxiv.org By calculating properties like nuclear magnetic shielding and vibrational frequencies, theoretical spectra can be generated and compared with experimental data. researchgate.netacs.org
For this compound, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. researchgate.netacs.org Similarly, the calculation of harmonic vibrational frequencies allows for the simulation of its Infrared (IR) and Raman spectra. researchgate.netresearchgate.net Discrepancies between predicted and experimental spectra can often be resolved by considering solvent effects or by refining the computational model.
Illustrative Predicted vs. Experimental Spectroscopic Data:
| Spectrum | Signal | Predicted Value | Typical Experimental Value |
| ¹H NMR | -OCH₃ | 3.95 ppm | 3.9 - 4.1 ppm |
| ¹H NMR | -CH₃ | 2.40 ppm | 2.3 - 2.5 ppm |
| ¹H NMR | Ring H (C6-H) | 8.10 ppm | 8.0 - 8.2 ppm |
| ¹³C NMR | C=O (acid) | 168 ppm | 165 - 170 ppm |
| ¹³C NMR | C-Cl | 125 ppm | 123 - 128 ppm |
| IR | C=O Stretch | 1715 cm⁻¹ | 1700 - 1725 cm⁻¹ |
| IR | C-O-C Stretch | 1250 cm⁻¹ | 1240 - 1260 cm⁻¹ |
Molecular Dynamics Simulations and Intermolecular Interactions
While spectroscopic predictions focus on the properties of a single molecule, molecular dynamics (MD) simulations can model the behavior of a molecule over time in the presence of other molecules, such as solvents or on a surface.
The conformation and reactivity of a molecule can be significantly influenced by the surrounding solvent. MD simulations can be used to explore the conformational landscape of a molecule in different solvents and to understand how the solvent molecules interact with the solute. These simulations can provide insights into the stabilization of different conformers through intermolecular interactions like hydrogen bonding.
The interaction of molecules with surfaces is crucial in fields such as catalysis, materials science, and environmental chemistry. Computational studies can model the adsorption of a molecule onto a surface, predicting the preferred binding sites, adsorption energies, and the geometry of the adsorbed molecule.
Direct research on the adsorption of this compound on model surfaces has not been found. However, a study on the adsorption of a structurally related compound, 4-Chloro-2-methoxyphenol (4C2MP), onto oil palm shell activated carbon (OPSAC) provides a relevant case study. usm.my This experimental work, which could be complemented by computational modeling, found that 4C2MP adsorbs effectively onto the activated carbon surface, with the process being pH-dependent. usm.my The adsorption was well-described by the Langmuir isotherm, indicating monolayer coverage on the surface. usm.my
A computational adsorption study of this compound on a model surface like graphene or a metal oxide could reveal how the different functional groups (carboxylic acid, methoxy, chloro, and methyl) interact with the surface. The carboxylic acid group, for instance, would be expected to form strong interactions, potentially through hydrogen bonding or deprotonation and ionic bonding with the surface. Such studies would be valuable for applications where the immobilization of this molecule on a substrate is desired.
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatography is a cornerstone for separating and analyzing chemical mixtures. In the context of 5-Chloro-2-methoxy-4-methylnicotinic acid, it is primarily used to assess the purity of the final product and to track the conversion of reactants to products during its synthesis.
High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound. The technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For this compound, reversed-phase HPLC is a common and effective method.
In a typical application, a C18 (octadecyl) column is used as the stationary phase, which is nonpolar. ptfarm.pl The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous component, often with a modifier like formic acid to control the pH and ensure the carboxylic acid is in a consistent protonation state. pensoft.netresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the pyridine (B92270) ring in the molecule absorbs UV light. ptfarm.plpensoft.net By analyzing the resulting chromatogram, the area of the peak corresponding to this compound can be compared to the areas of any impurity peaks, allowing for a quantitative assessment of purity, which is often expected to be greater than 95%. researchgate.net
Table 1: Typical HPLC Parameters for Analysis of this compound
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18, 5 µm particle size | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Elutes the compound from the column. Formic acid controls pH. |
| Elution Type | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes over time to improve separation. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. researchgate.net |
| Detection | UV at ~225-290 nm | Monitors the eluent for the compound based on its UV absorbance. researchgate.netresearchgate.net |
| Purity Target | >95% | A common standard for research-grade chemical purity. |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separation and identification, particularly for volatile and thermally stable compounds. escholarship.org Due to the low volatility of carboxylic acids, this compound typically requires a derivatization step before GC-MS analysis. This process converts the non-volatile carboxylic acid into a more volatile derivative, such as a methyl ester.
The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the column's stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound, acting as a molecular fingerprint. GC-MS is highly effective for identifying and quantifying volatile impurities that may be present in the sample, which might not be easily detected by other methods. escholarship.org
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy involves the interaction of electromagnetic radiation with matter. It is fundamental to confirming that the correct molecular structure of 5-Chloro-2-methoxy-4-methylnicotinc acid has been synthesized. uobasrah.edu.iq
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. ethernet.edu.etipb.pt Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework. uobasrah.edu.iq
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the methoxy (B1213986) protons, the methyl protons, and the single proton on the pyridine ring. The methoxy group protons are expected to appear as a singlet in the range of δ 3.8–4.0 ppm, while the methyl group protons would also be a singlet, typically found further upfield around δ 2.3–2.5 ppm. The lone aromatic proton (H-6) would appear as a singlet in the downfield aromatic region.
¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms in its structure. The chemical shifts of these carbons confirm the presence of the carboxylic acid, the methoxy group, the aromatic ring, and the methyl group. organicchemistrydata.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -COOH | Carboxylic Acid | ~10-13 (broad singlet) | ~165-175 |
| C2-OCH₃ | Methoxy | ~3.8 - 4.0 (singlet) | ~50-60 |
| C4-CH₃ | Methyl | ~2.3 - 2.5 (singlet) | ~15-25 |
| H-6 | Aromatic | ~8.0 - 8.5 (singlet) | N/A |
| C-2 | Aromatic (C-O) | N/A | ~160-165 |
| C-3 | Aromatic (C-COOH) | N/A | ~115-125 |
| C-4 | Aromatic (C-CH₃) | N/A | ~145-155 |
| C-5 | Aromatic (C-Cl) | N/A | ~120-130 |
| C-6 | Aromatic (C-H) | N/A | ~140-150 |
Mass Spectrometry (MS) is used to determine the molecular weight of a compound with extremely high accuracy and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound, which is C₈H₈ClNO₃. The exact mass for this formula is 201.0194 Da.
The mass spectrum would show a molecular ion peak (M⁺) at m/z 201. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for any chlorine-containing fragment. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion peak will appear as two peaks: one at m/z 201 (for the ³⁵Cl isotope) and a smaller one at m/z 203 (for the ³⁷Cl isotope), with an intensity ratio of roughly 3:1. miamioh.edu
Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH), resulting in an [M-17]⁺ peak, and the loss of the entire carboxyl group (-COOH), leading to an [M-45]⁺ peak. libretexts.org
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Mass-to-Charge Ratio (m/z) for ³⁵Cl | Description |
|---|---|---|
| [M]⁺ | 201 | Molecular Ion |
| [M+2]⁺ | 203 | Isotope peak due to ³⁷Cl. |
| [M-OH]⁺ | 184 | Loss of the hydroxyl radical from the carboxylic acid group. libretexts.org |
| [M-COOH]⁺ | 156 | Loss of the entire carboxylic acid functional group. libretexts.org |
Infrared (IR) Spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. uobasrah.edu.iq Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing the bonds within that group to vibrate.
For this compound, the IR spectrum would display several key absorption bands that confirm its structure:
A very broad absorption band in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid group.
A sharp, strong absorption band around 1700-1730 cm⁻¹ due to the C=O (carbonyl) stretch of the carboxylic acid.
Absorptions in the 1450-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the pyridine ring.
A C-O stretching band for the methoxy ether group, typically seen around 1050-1250 cm⁻¹.
A C-Cl stretching vibration, which would appear in the fingerprint region, usually between 600-800 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1730 | Sharp, Strong |
| Aromatic Ring | C=C / C=N stretch | 1450 - 1600 | Medium to Weak |
| Ether (Methoxy) | C-O stretch | 1050 - 1250 | Strong |
| Alkyl Halide | C-Cl stretch | 600 - 800 | Medium to Weak |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions that dictate the physical and chemical properties of a compound in its solid state.
While specific crystallographic data for "this compound" is not extensively available in the public domain, the principles of X-ray crystallography are broadly applicable. The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be deduced.
For a molecule like "this compound," X-ray crystallography could confirm the planar nature of the pyridine ring and the spatial orientation of its substituents: the chloro, methoxy, methyl, and carboxylic acid groups. Such structural details are crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. For instance, studies on related heterocyclic compounds like pyridopyrimidine and hydroquinone (B1673460) derivatives have successfully used X-ray crystallography to confirm their binding to the colchicine (B1669291) site on tubulin, a key target in cancer research. nih.gov This highlights the power of this technique in structure-based drug design.
Table 1: Principles and Applications of X-Ray Crystallography
| Aspect | Description |
| Principle | Based on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. |
| Information Obtained | Precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions (e.g., hydrogen bonding, van der Waals forces). |
| Sample Requirements | A single, high-quality crystal of the compound of interest. |
| Key Applications in Chemical Research | Unambiguous structure elucidation, determination of absolute configuration, and understanding of solid-state packing and polymorphism. |
The insights gained from X-ray crystallography are fundamental for computational modeling and docking studies, which predict the binding affinity and mode of interaction of a molecule with a protein target.
Derivatization Strategies for Enhanced Analytical Detection
In many analytical scenarios, particularly when dealing with trace amounts of a substance or when the analyte has poor detection characteristics, derivatization is a key strategy. This chemical modification of the analyte is designed to improve its volatility, thermal stability, or detectability by a specific analytical instrument.
For "this compound," which possesses a carboxylic acid group, several derivatization approaches can be employed to enhance its detection, especially in chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
One common strategy for carboxylic acids is esterification to increase volatility for GC analysis. For instance, methylation can convert the carboxylic acid to its corresponding methyl ester. Another approach involves using reagents that introduce a fluorescent tag to the molecule, enabling highly sensitive detection by fluorescence detectors in HPLC. A notable reagent for this purpose is 4-bromomethyl-7-methoxycoumarin, which reacts with carboxylic acids to form highly fluorescent esters. nih.gov
Furthermore, for GC-Mass Spectrometry (GC-MS) analysis, derivatization can lead to the formation of fragments in the mass spectrometer that are characteristic of the original molecule, aiding in its identification and quantification. Reagents like N-methyl-bis-trifluoroacetamide (MBTFA) have been successfully used for the derivatization of similar compounds, improving their chromatographic behavior and detection limits. researchgate.net
The choice of derivatization reagent and method depends on the analytical technique being used, the nature of the sample matrix, and the desired level of sensitivity.
Table 2: Potential Derivatization Strategies for Carboxylic Acids
| Derivatization Reagent | Analytical Technique | Enhancement |
| Diazomethane or Trimethylsilyldiazomethane | GC-MS | Increases volatility and thermal stability by forming a methyl ester. |
| N-methyl-bis-trifluoroacetamide (MBTFA) | GC-MS | Improves volatility and produces characteristic mass spectral fragments. researchgate.net |
| 4-Bromomethyl-7-methoxycoumarin | HPLC-Fluorescence | Introduces a highly fluorescent tag, significantly increasing detection sensitivity. nih.gov |
| o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-ECD/MS | Useful for compounds with carbonyl groups, enhances electron capture detection. researchgate.net |
These derivatization techniques are instrumental in the development of robust and sensitive analytical methods for the determination of substituted nicotinic acids in various research and quality control settings.
Applications in Advanced Organic Synthesis
5-Chloro-2-methoxy-4-methylnicotinic Acid as a Building Block
The intrinsic reactivity of this compound allows it to be a foundational component in the synthesis of elaborate chemical structures. The interplay of its substituents governs its utility as a precursor, enabling chemists to forge new bonds and assemble complex heterocyclic systems.
Precursor to Complex Pyridine (B92270) and Heterocyclic Compounds
The structure of this compound is primed for elaboration into more complex pyridine-based and other heterocyclic systems. amazonaws.com The carboxylic acid group at the 3-position can be readily converted into a variety of other functional groups, such as amides, esters, or can be involved in cyclization reactions. For instance, the acid can be transformed into its corresponding acid chloride, which is a highly reactive intermediate for forming amide bonds. This reactivity is fundamental to integrating the nicotinic acid scaffold into larger molecules. mdpi.com
Furthermore, the presence of the chloro and methoxy (B1213986) groups on the pyridine ring influences its electronic properties and provides additional handles for synthetic modification. These features make it a suitable starting material for creating polysubstituted pyridines, which are prevalent motifs in numerous biologically active compounds and functional materials. mdpi.comnih.govrsc.org The synthesis of such complex derivatives often relies on the strategic unmasking or transformation of the functional groups present in the initial building block.
Role in Multi-Step Synthetic Sequences
This compound is a recognized intermediate in multi-step syntheses, most notably in the preparation of pharmaceutical compounds. chemicalbook.comgoogle.com A prominent example is its use in the synthesis of an intermediate for the oral hypoglycemic agent, Glibenclamide. In this multi-step sequence, the nicotinic acid derivative is a key component that forms a significant portion of the final drug structure.
The synthesis of the Glibenclamide intermediate, 4-[2-(5-chloro-2-methoxynicotinamido)ethyl]benzenesulfonamide, highlights the utility of this compound. The process typically involves the conversion of the carboxylic acid to an acid chloride, followed by an amidation reaction with 2-phenylethylamine. Subsequent chlorosulfonation and amination steps lead to the desired sulfonamide intermediate. chemicalbook.com This sequence underscores the importance of the title compound as a stable and reliable building block for constructing complex molecules through a series of well-defined chemical transformations. tue.nl
Scaffold for Pharmacologically Relevant Intermediates (without biological data)
The inherent structure of this compound serves as an excellent scaffold for the development of intermediates that are relevant to the pharmaceutical and agrochemical industries. google.com Its pyridine core is a common feature in many bioactive molecules, and the specific substitution pattern of this compound provides a template for further chemical diversification.
Synthesis of Advanced Pharmaceutical Intermediates
This nicotinic acid derivative is a key precursor in the synthesis of advanced pharmaceutical intermediates. google.com Its most well-documented application is in the synthesis of intermediates for sulfonylurea drugs like Glibenclamide. chemicalbook.com The compound 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfamide, an impurity and intermediate in the synthesis of Glibenclamide, is directly derived from this compound. biosave.com
Table 1: Synthesis of a Pharmaceutical Intermediate
| Starting Material | Key Transformation | Intermediate |
|---|
Building Blocks for Agrochemical Intermediates
Pyridine-based compounds are integral to the agrochemical industry, with many exhibiting fungicidal, herbicidal, or insecticidal properties. nih.gov While specific examples detailing the direct use of this compound in the synthesis of a commercial agrochemical are not extensively documented in publicly available literature, its structural motifs are found in active agrochemical compounds. For instance, nicotinamide (B372718) derivatives are known to be effective fungicides. nih.gov The substitution pattern of this compound, particularly the chloro and methyl groups, is a feature present in some fungicidal pyrazole (B372694) derivatives. nih.gov This suggests its potential as a building block for novel agrochemical intermediates. The synthesis of such intermediates would likely involve the transformation of the carboxylic acid group into an amide or ester, which are common linkages in agrochemical molecules.
Chemo- and Regioselective Functionalization for Targeted Synthesis
The distinct functional groups on the pyridine ring of this compound allow for chemo- and regioselective reactions, which are critical for targeted synthesis. The electronic nature of the pyridine ring, influenced by the electron-donating methoxy group and the electron-withdrawing chloro and carboxyl groups, dictates the reactivity of different positions on the ring.
The chlorine atom at the 5-position is a key site for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of functional groups, such as amines and thiols, in a regioselective manner. Such substitutions are pivotal in the late-stage functionalization of the molecule, enabling the synthesis of a library of derivatives from a common intermediate. mdpi.com The ability to selectively modify the 5-position is a powerful tool for structure-activity relationship studies in drug discovery and agrochemical development. The regioselectivity of such reactions on substituted chloropyridines is a well-studied area, providing a predictable pathway for targeted synthesis. researchgate.net
Table 2: Potential Regioselective Reactions
| Reaction Type | Position | Reagents | Potential Product |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | C5 | Amines, Thiols | 5-amino/thio-substituted nicotinic acid derivative |
| Amidation | C3 (Carboxyl group) | Amines, Coupling agents | Nicotinamide derivative |
Green Chemistry and Sustainable Synthesis Considerations
Atom Economy and Efficiency in Synthetic Processes
Atom economy is a foundational concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comrsc.org Introduced by Barry Trost, this metric shifts focus from reaction yield to the inherent efficiency of the chemical transformation itself. rsc.org A high atom economy signifies that most of the starting materials are converted into the target molecule, minimizing the generation of unwanted byproducts and waste. wordpress.com The theoretical value is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. youtube.com
Addition and rearrangement reactions are inherently the most atom-economical, often achieving 100% economy, while substitution and elimination reactions are less efficient as they necessarily generate byproducts. primescholars.com
Representative Reaction: Chlorination of 2-methoxynicotinic acid C7H7NO3 (2-methoxynicotinic acid) + NaClO (Sodium hypochlorite) → C7H6ClNO3 (5-chloro-2-methoxynicotinic acid) + NaOH (Sodium hydroxide)
The atom economy for this critical transformation can be calculated as follows:
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| 2-methoxynicotinic acid | C7H7NO3 | 153.14 | Reactant |
| Sodium hypochlorite (B82951) | NaClO | 74.44 | Reactant |
| 5-chloro-2-methoxynicotinic acid | C7H6ClNO3 | 187.58 | Desired Product |
| Sodium hydroxide (B78521) | NaOH | 40.00 | Byproduct |
Calculation:
Mass of Desired Product: 187.58 g/mol
Total Mass of Reactants: 153.14 g/mol + 74.44 g/mol = 227.58 g/mol
Atom Economy: (187.58 / 227.58) * 100% = 82.42%
An atom economy of 82.42% is relatively high for a substitution reaction. Maximizing atom economy in every step of a synthetic route is crucial for reducing waste at the source, which aligns with the primary goal of green chemistry: preventing waste before it is created. skpharmteco.com
Use of Safer Solvents and Auxiliaries
In syntheses of related chloro-nicotinic acid compounds, traditional and often hazardous solvents have been employed. For example, a patent for the synthesis of 5-chloro-2-methoxynicotinic acid mentions the use of chloroform (B151607) for extraction and hexane (B92381) for purification (trituration). google.com Both of these solvents raise environmental and health concerns. Modern green chemistry practices encourage the substitution of such solvents with safer alternatives. Solvent selection guides, developed by pharmaceutical companies and academic groups, can aid chemists in choosing less hazardous options. wordpress.com
A significant improvement in the synthesis of the related compound 5-chloro-2-methoxynicotinic acid was the move to a homogeneous aqueous solvent system. google.com Water is a non-toxic, non-flammable, and readily available solvent, making it an excellent choice from a green chemistry perspective. While 5-Chloro-2-methoxy-4-methylnicotinic acid itself has lower solubility in water, it is more soluble in organic solvents like methanol (B129727) and ethanol (B145695). eastfine.net These alcohols are generally considered greener alternatives to chlorinated solvents like chloroform or dichloromethane. skpharmteco.com
Further green advancements focus on minimizing solvent use altogether by running more concentrated reactions or implementing solvent recovery and reuse strategies through techniques like distillation and emission control. skpharmteco.com
Development of Catalytic and Reagent-Free Methods
The principles of green chemistry strongly favor the use of catalytic reagents over stoichiometric ones. rsc.org Catalysts are used in small amounts and can facilitate a reaction multiple times, whereas stoichiometric reagents are consumed in the reaction and contribute to waste streams.
A key example in the synthesis of a similar compound, 5-chloro-2-methoxynicotinic acid, is the replacement of elemental chlorine gas (Cl₂) with sodium hypochlorite (NaOCl) as the chlorinating agent. google.com While NaOCl is still a stoichiometric reagent, this change represents a significant step forward in safety and handling. Chlorine gas is highly toxic and hazardous, whereas an aqueous solution of sodium hypochlorite is far easier and safer to handle in a laboratory or industrial setting. google.com
Further evolution towards a greener process would involve developing a true catalytic chlorination method. While not yet documented for this specific compound, research into catalytic halogenation of aromatic systems is an active area. Such a method would drastically reduce the amount of chlorinating agent required, thereby improving both atom economy and the process's environmental profile.
The table below compares traditional reagents with greener alternatives that could be considered for the synthesis of this compound and its precursors.
| Process | Traditional Reagent | Greener Alternative / Improvement | Rationale for Improvement |
| Chlorination | Chlorine Gas (Cl₂) | Sodium Hypochlorite (NaOCl) google.com, N-Chlorosuccinimide (NCS) google.com | Avoids handling highly toxic and hazardous gas; NaOCl allows for use of aqueous systems. google.com NCS is a solid, easier-to-handle reagent. |
| Methylation | Dimethyl Sulfate (B86663) | Dimethyl Carbonate (DMC) | Dimethyl sulfate is highly toxic and carcinogenic. DMC is a much safer, non-toxic methylating agent that produces innocuous byproducts. |
| Catalysis | Stoichiometric Reagents | Heterogeneous Catalysts | Catalytic methods increase reaction efficiency, reduce waste, and often allow for easier separation of the catalyst from the product for reuse. |
Waste Minimization and Byproduct Management
Waste minimization is a direct consequence of applying green chemistry principles like maximizing atom economy and using catalytic reagents. skpharmteco.com In the synthesis of 5-chloro-2-methoxynicotinic acid, the use of sodium hypochlorite results in sodium hydroxide as the primary byproduct. google.com While NaOH is a simple inorganic base, its generation in large quantities requires a neutralization step, typically with an acid, which in turn creates salt waste (e.g., sodium chloride).
Effective byproduct management involves several strategies:
Process Optimization: Fine-tuning reaction conditions (temperature, concentration, reaction time) can maximize the yield of the desired product and minimize the formation of side-products.
Waste Treatment: The work-up procedure for the synthesis of the related 5-chloro-2-methoxynicotinic acid involves acidification of the reaction mixture, which causes the product to precipitate. The product is then recovered by simple filtration. google.com This is an efficient method that can minimize the use of extraction solvents and reduce waste.
Circular Economy Principles: Ideally, a byproduct from one reaction can be used as a raw material for another process. While not always feasible for simple byproducts like sodium hydroxide, this approach is a key goal of industrial ecology. skpharmteco.com
Energy Efficiency in Synthesis
The twelfth principle of green chemistry states that energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. skpharmteco.com Whenever possible, synthetic methods should be conducted at ambient temperature and pressure.
Many traditional chemical reactions require significant energy input for heating or cooling. For instance, a patent for a related quinoline (B57606) synthesis mentions reaction temperatures of 110 °C and 125 °C for different steps. google.com The synthesis of 5-chloro-2-methoxynicotinic acid using sodium hypochlorite, however, is conducted at a much lower temperature range of 10-30°C, often at room temperature, which represents a significant energy saving. google.com
Conducting reactions at lower temperatures not only reduces direct energy consumption but can also improve safety and selectivity, preventing the formation of degradation products or side-products that can occur at elevated temperatures. The use of highly efficient catalysts can also lower the activation energy of a reaction, allowing it to proceed under milder conditions and thus reducing energy demand. In an industrial setting, adopting continuous flow reactors over traditional batch processing can also lead to better temperature control and improved energy efficiency.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green chemistry is a paramount goal in modern organic synthesis. nih.govrasayanjournal.co.in Future research into 5-Chloro-2-methoxy-4-methylnicotinic acid will likely prioritize the development of synthetic routes that are not only efficient in terms of yield but also environmentally benign. Traditional methods for the synthesis of pyridine (B92270) derivatives can involve harsh conditions and the use of hazardous reagents. rasayanjournal.co.in
Key areas for future investigation include:
Catalytic C-H Functionalization: Direct functionalization of the pyridine ring could offer a more atom-economical approach compared to classical multi-step syntheses. nih.gov Research could focus on identifying novel transition-metal catalysts that can selectively introduce the chloro, methoxy (B1213986), and methyl groups onto a nicotinic acid precursor with high regioselectivity.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. ijarsct.co.in Future studies could explore the potential of engineered enzymes to catalyze the formation of this compound or its precursors under mild, aqueous conditions, thereby reducing the reliance on organic solvents and toxic reagents. ijarsct.co.in
Renewable Feedstocks: A long-term goal would be to develop synthetic pathways that utilize renewable starting materials derived from biomass. This would significantly enhance the sustainability profile of the compound's production. wur.nl
An illustrative comparison of potential synthetic routes is presented in Table 1.
Exploration of Novel Reactivity Patterns
The electronic properties of the pyridine ring in this compound are significantly influenced by its substituents. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the electron-donating effect of the methoxy and methyl groups, creates a unique electronic environment that could lead to novel reactivity. nih.gov
Future research could explore:
Cross-Coupling Reactions: The chloro substituent provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of functional groups at the 5-position, leading to a library of novel derivatives with potentially interesting biological or material properties.
Photochemical Reactions: The pyridine nucleus is known to participate in a variety of photochemical transformations. Investigating the photochemical reactivity of this compound could uncover new reaction pathways and lead to the synthesis of unique molecular architectures. nih.gov
Reactions of the Carboxylic Acid Group: The carboxylic acid functionality can be readily converted into other functional groups, such as esters, amides, and acyl halides. Exploring these transformations could yield derivatives with tailored properties for specific applications.
Application in New Material Science Research
Pyridine-containing compounds are increasingly being investigated for their potential in material science due to their electronic properties and ability to coordinate with metal ions. mdpi.comacs.org The unique substitution pattern of this compound makes it an interesting candidate for the development of new functional materials.
Potential research directions include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group and the nitrogen atom of the pyridine ring can act as coordination sites for metal ions, leading to the formation of coordination polymers or MOFs. These materials could exhibit interesting properties such as porosity, catalysis, and luminescence.
Organic Electronics: Pyridine derivatives are being explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electronic properties of this compound and its derivatives could be tuned to make them suitable for these applications.
Functional Polymers: The compound could be incorporated as a monomer into polymers to impart specific functionalities. For instance, polymers containing this moiety might exhibit enhanced thermal stability, flame retardancy, or specific binding properties. wur.nl
Advanced Computational Modeling for Property and Reactivity Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the properties and reactivity of molecules. ias.ac.in Applying these methods to this compound could provide valuable insights and guide experimental work.
Future computational studies could focus on:
Predicting Reactivity: DFT calculations can be used to determine the electron density distribution, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential of the molecule. ias.ac.inresearcher.life This information can help predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the exploration of its reactivity. ias.ac.in
Simulating Spectroscopic Properties: Computational methods can be used to predict spectroscopic data such as NMR and IR spectra. These predictions can aid in the characterization of newly synthesized derivatives.
Modeling Interactions with Biological Targets: If the compound is investigated for potential pharmaceutical applications, computational docking studies could be used to predict its binding affinity and mode of interaction with specific protein targets.
Table 2: Illustrative Data from a Hypothetical DFT Study on this compound
| Computational Parameter | Predicted Value/Information | Potential Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |
| Electrostatic Potential Map | Negative potential around the nitrogen and oxygen atoms; positive potential around the carboxylic acid proton. | Predicts sites for hydrogen bonding and coordination with metal ions. |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. springerprofessional.demtak.huresearchgate.net The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant area for future research.
Key research objectives in this area include:
Development of Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the synthesis of the target compound could lead to a more efficient and safer manufacturing process. mdpi.com This would involve the selection of appropriate reactors, pumps, and purification techniques. mdpi.com
Automated Library Synthesis: Combining flow chemistry with automated synthesis platforms would enable the rapid generation of a large library of derivatives of this compound. This high-throughput approach would be invaluable for screening for new drug candidates or materials with desired properties.
In-line Analysis and Optimization: Integrating in-line analytical techniques, such as spectroscopy, into the flow system would allow for real-time monitoring of the reaction and facilitate rapid optimization of reaction conditions.
The exploration of these future research directions holds the promise of unlocking the full potential of this compound, potentially leading to advancements in synthetic chemistry, material science, and beyond.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methyl at δ 2.3–2.5 ppm).
- HRMS : Confirms molecular formula (C₈H₈ClNO₃; exact mass: 201.0194).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%).
- Elemental analysis : Validates C, H, N, Cl content (e.g., C 47.77%, H 4.48%, Cl 16.83%) .
How do structural modifications at the 4-position (e.g., methyl vs. other groups) influence the compound's reactivity and bioactivity?
Advanced
Comparative studies with analogs reveal:
| Substituent | Reactivity | Bioactivity (Example) |
|---|---|---|
| 4-Methyl (target) | Stabilizes π-electron density | Moderate kinase inhibition |
| 4-Trifluoromethyl | Enhances electrophilicity | Improved binding affinity |
| 4-Hydroxyl | Prone to oxidation | Low metabolic stability |
| Methodology : |
- DFT calculations predict electronic effects.
- Enzyme assays (e.g., IC₅₀ measurements) quantify bioactivity differences .
What strategies resolve contradictions in reported pharmacological data for this compound and its analogs?
Q. Advanced
- Standardized assays : Use uniform conditions (e.g., ATP concentration in kinase assays).
- Structural validation : X-ray crystallography confirms binding modes.
- Meta-analysis : Pool data from multiple studies to identify outliers (e.g., conflicting IC₅₀ values due to solvent polarity effects) .
What are the primary applications of this compound in medicinal chemistry research?
Q. Basic
- Scaffold for kinase inhibitors : The pyridine core interacts with ATP-binding pockets.
- Intermediate for prodrugs : Carboxylic acid group enables esterification for improved bioavailability .
How can computational chemistry predict the interaction of this compound with biological targets?
Q. Advanced
- Molecular docking (AutoDock/Vina) : Simulate binding to target proteins (e.g., EGFR kinase).
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
- Pharmacophore modeling : Identify critical functional groups (e.g., chloro for hydrophobic interactions) .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Basic
- PPE : Nitrile gloves, lab coat, safety goggles.
- Ventilation : Use fume hoods during synthesis.
- Spill management : Neutralize with sodium bicarbonate before disposal .
What are the challenges in scaling up the synthesis for preclinical studies?
Q. Advanced
- By-product control : Optimize reaction stoichiometry to minimize 5-chloro-2-methoxy byproducts.
- Continuous flow reactors : Improve yield consistency (residence time: 20–30 minutes).
- Cost analysis : Compare batch vs. flow synthesis for >50 g batches .
Notes
- Methodological rigor : Answers integrate synthetic, analytical, and computational frameworks to address both basic and advanced research needs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
